1-(tert-butyl)-3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
1-(tert-butyl)-3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a tert-butyl group, a chloro-fluorophenyl group, and a carbaldehyde group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butyl)-3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the tert-butyl group: This step involves the alkylation of the pyrazole ring using tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of the chloro-fluorophenyl group: This can be done through a cross-coupling reaction, such as Suzuki or Heck coupling, using appropriate chloro-fluorophenyl boronic acids or halides.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-butyl)-3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 1-(tert-butyl)-3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(tert-butyl)-3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(tert-butyl)-3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the development of agrochemicals and materials science for the synthesis of novel compounds with desired properties.
Mechanism of Action
The mechanism of action of 1-(tert-butyl)-3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro groups can enhance its binding affinity and specificity towards these targets. The aldehyde group can also participate in covalent bonding with nucleophilic residues in proteins, leading to potential therapeutic effects.
Comparison with Similar Compounds
1-(tert-butyl)-3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde can be compared with other pyrazole derivatives, such as:
- 1-(tert-butyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
- 1-(tert-butyl)-3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde
- 1-(tert-butyl)-3-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde
These compounds share similar structural features but differ in the substitution pattern on the phenyl ring. The presence of both chloro and fluoro groups in this compound makes it unique, potentially enhancing its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-tert-butyl-3-(3-chloro-4-fluorophenyl)pyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN2O/c1-14(2,3)18-7-10(8-19)13(17-18)9-4-5-12(16)11(15)6-9/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGISKBCYAKMGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C(=N1)C2=CC(=C(C=C2)F)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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